molecular formula C16H24N4O2S B14959869 1-cyclohexyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-cyclohexyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B14959869
M. Wt: 336.5 g/mol
InChI Key: KXEYUASBWFOCKV-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C16H24N4O2S. This compound features a pyrrolidine ring, a thiadiazole ring, and a cyclohexyl group, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-cyclohexyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiadiazole-containing molecules. Examples include:

Uniqueness

1-cyclohexyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

1-cyclohexyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H24N4O2S/c1-2-6-13-18-19-16(23-13)17-15(22)11-9-14(21)20(10-11)12-7-4-3-5-8-12/h11-12H,2-10H2,1H3,(H,17,19,22)

InChI Key

KXEYUASBWFOCKV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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